1-(3-aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol
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Description
The compound “1-(3-aminopropyl)imidazole” is a heterocyclic building block . It’s used in the synthesis of pH-sensitive polyaspartamide derivatives . It’s also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of similar compounds like tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors has been reported . Another study reported the synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines .
Molecular Structure Analysis
The molecular structure of “1-(3-aminopropyl)imidazole” includes a C6H11N3 formula . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Polyamine-derived aminoaldehydes, which can be produced from compounds like “1-(3-aminopropyl)imidazole”, have been found to be cytotoxic . The oxidation of spermine, spermidine, and putrescine releases hydrogen peroxide and the corresponding aminoaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-aminopropyl)imidazole” include a molecular weight of 125.17, a refractive index of n20/D 1.519 (lit.), and a density of 1.049 g/mL at 25 °C (lit.) .
Safety and Hazards
Future Directions
Compounds with similar structures or functionalities have potential applications in various fields, including chemistry, biology, pharmaceuticals, medicine, agriculture, and industry . For example, they can be employed as plant growth biostimulants, drugs, optical, catalytic, sorption, and special polymeric materials, as well as modern high-tech devices .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 3-nitrophenylacrylic acid ethyl ester. This intermediate is then reduced to 3-aminophenylacrylic acid ethyl ester, which is cyclized with hydrazine hydrate to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-nitrophenylacrylic acid ethyl ester.", "Step 2: Reduction of 3-nitrophenylacrylic acid ethyl ester using a reducing agent such as sodium dithionite to form 3-aminophenylacrylic acid ethyl ester.", "Step 3: Cyclization of 3-aminophenylacrylic acid ethyl ester with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(3-aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol." ] } | |
CAS RN |
2624132-58-5 |
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
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